molecular formula C10H11NO2 B11912406 4-Methyl-b-methyl-b-nitrostyrene

4-Methyl-b-methyl-b-nitrostyrene

Cat. No.: B11912406
M. Wt: 177.20 g/mol
InChI Key: JEKFDNFWPBWEKO-UHFFFAOYSA-N
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Description

1-Methyl-4-(2-nitroprop-1-en-1-yl)benzene is an organic compound with the molecular formula C10H11NO2. It is a derivative of nitrostyrene and is characterized by the presence of a nitro group and a methyl group attached to a benzene ring. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

This involves the reaction of benzaldehyde with nitroethane in the presence of a basic catalyst such as n-butylamine . The reaction typically proceeds under mild conditions and can be purified by recrystallization using solvents like hexane, methanol, ethanol, or isopropanol .

Industrial Production Methods

While specific industrial production methods for 1-methyl-4-(2-nitroprop-1-en-1-yl)benzene are not widely documented, the general principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(2-nitroprop-1-en-1-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: The major product is the corresponding amine derivative.

    Oxidation: Various oxidized products can be formed depending on the conditions.

    Substitution: A range of substituted derivatives can be obtained based on the nucleophile used.

Scientific Research Applications

1-Methyl-4-(2-nitroprop-1-en-1-yl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-4-(2-nitroprop-1-en-1-yl)benzene depends on the specific reaction or application. In reduction reactions, the nitro group is reduced to an amine group through the transfer of electrons from the reducing agent. In substitution reactions, the nitro group acts as a leaving group, allowing nucleophiles to attack the benzene ring.

Comparison with Similar Compounds

1-Methyl-4-(2-nitroprop-1-en-1-yl)benzene can be compared to other nitrostyrene derivatives such as:

The presence of the methyl group in 1-methyl-4-(2-nitroprop-1-en-1-yl)benzene can influence its reactivity and the types of reactions it undergoes, making it unique compared to its analogs.

Properties

IUPAC Name

1-methyl-4-(2-nitroprop-1-enyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-8-3-5-10(6-4-8)7-9(2)11(12)13/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKFDNFWPBWEKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C(C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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